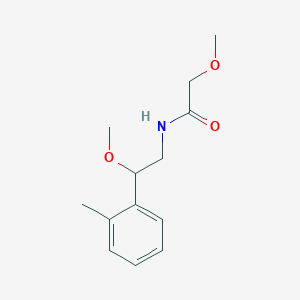

2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives is described in the papers. For instance, one study outlines the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives using amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate . Another paper reports the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives using conventional, mild reaction conditions . These methods could potentially be adapted for the synthesis of "2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals that the naphthalene ring is planar, the methoxy substituent is staggered, and the side chain is oriented so that the amide and aromatic groups are approximately parallel . This information suggests that in "2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide," similar structural features such as planarity of aromatic systems and orientation of substituents could be expected.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide" are not directly reported, the properties of similar compounds can provide some insights. Acetamide derivatives typically have varying solubilities in organic solvents and water, melting points, and boiling points depending on their molecular structure . The presence of methoxy groups may increase the solubility in organic solvents due to their electron-donating and polar nature. The papers also mention the evaluation of hypoglycemic activity in related compounds, indicating potential biological activities that could be explored for "2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide" .

Aplicaciones Científicas De Investigación

Solvent Effects on Chemical Properties

Research on N-substituted 1,8-naphthalimide derivatives, which share structural similarities with 2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, shows that solvent properties significantly influence fluorescence, lasing efficiency, and photostability. These findings suggest potential applications in designing dye lasers and understanding solvent-dependent photophysical behaviors (Martin, Weigand, & Pardo, 1996).

Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in liver microsomes highlight the transformation pathways of compounds with acetamide groups, providing insights into toxicology and environmental fate. This research can inform safety assessments and the development of compounds with reduced environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).

Coordination Chemistry

The study of amide derivatives in coordination chemistry, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, contributes to the understanding of molecular geometries and self-assembly mechanisms. These insights can be applied in material science and nanotechnology to develop new materials with specific properties (Kalita & Baruah, 2010).

Adsorption and Soil Interaction

Research on the adsorption and bioactivity of agricultural compounds, including those with acetamide groups, in soil demonstrates the impact of soil properties on the effectiveness and environmental behavior of herbicides. This information is crucial for developing agricultural chemicals with optimized efficacy and minimized environmental risks (Peter & Weber, 1985).

Synthetic Applications

Synthetic studies on compounds such as protein tyrosine phosphatase 1B inhibitors, which include acetamide derivatives, shed light on the design and development of therapeutic agents. Such research underpins the pharmaceutical applications of compounds with acetamide functionalities, potentially leading to new treatments for diseases (Saxena et al., 2009).

Propiedades

IUPAC Name |

2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10-6-4-5-7-11(10)12(17-3)8-14-13(15)9-16-2/h4-7,12H,8-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFHLYQEJQVHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)

![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2543689.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)